molecular formula C20H30N2O2 B1324342 Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 236406-46-5

Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No. B1324342
M. Wt: 330.5 g/mol
InChI Key: ZHDQSHASPMOJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate” is a chemical compound . It is also known by its IUPAC name, "tert-butyl 2,7-diazaspiro [4.5]decane-7-carboxylate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13/h14H,4-10H2,1-3H3" . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.35 . It is an oil at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Supramolecular Chemistry and Crystallography :

    • Graus et al. (2010) explored the synthesis of various diazaspiro[4.5]decane derivatives, including a tert-butyl variant, highlighting the influence of substituents on cyclohexane rings in supramolecular arrangements and crystal structures (Graus et al., 2010).
    • Dong et al. (1999) reported on the crystal structure of a similar compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, noting its mirror symmetry and conformation (Yongkwan Dong et al., 1999).
  • Synthesis and Conformational Analysis :

    • Fernandez et al. (2002) described the synthesis of spirolactams, including tert-butoxycarbonyl derivatives, for use in peptide synthesis as constrained surrogates of dipeptides (M. M. Fernandez et al., 2002).
    • Guerrero-Alvarez et al. (2004) conducted a study on the relative configuration of various 1,4-diazaspiro[4.5]decanes using NMR, including compounds with tert-butyl groups (J. Guerrero-Alvarez et al., 2004).
  • Application in Synthesis of Biologically Active Compounds :

    • Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving tert-butyl 2-azaspiro[4.5]decan-2-yl derivatives, leading to the synthesis of biologically active compounds (Mahboobe Amirani Poor et al., 2018).
  • Other Applications :

    • Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, for use in creating novel compounds (M. J. Meyers et al., 2009).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely .

properties

IUPAC Name

tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-12-7-10-20(16-22)11-13-21(15-20)14-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDQSHASPMOJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632520
Record name tert-Butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

CAS RN

236406-46-5
Record name 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=236406-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.